4-Methylpyridine-2-carbonyl chloride
Overview
Description
4-Methylpyridine-2-carbonyl chloride, also known as 2-Chloro-6-methylpyridine-4-carbonyl chloride, is a colorless to tan liquid . It has a molecular weight of 190.03 and a CAS number of 26413-58-1 .
Synthesis Analysis
The synthesis of compounds similar to 4-Methylpyridine-2-carbonyl chloride has been reported in the literature . For instance, the compound 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide was derived from ortho-toluylchloride and 2-amino-4-picoline .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methylpyridine-4-carbonyl chloride conforms to its infrared spectrum and proton, carbon NMR . The compound has a refractive index of 1.5555 .Physical And Chemical Properties Analysis
2-Chloro-6-methylpyridine-4-carbonyl chloride is a colorless to tan liquid with a refractive index of 1.5555 . It has a molecular weight of 190.03 .Scientific Research Applications
Another related compound, trifluoromethylpyridine (TFMP), has been used in the agrochemical and pharmaceutical industries . TFMP derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Another related compound, trifluoromethylpyridine (TFMP), has been used in the agrochemical and pharmaceutical industries . TFMP derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physi- cochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety And Hazards
properties
IUPAC Name |
4-methylpyridine-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRWPUAYKGVZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10664495 | |
Record name | 4-Methylpyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10664495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridine-2-carbonyl chloride | |
CAS RN |
640296-10-2 | |
Record name | 4-Methylpyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10664495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.